Ecteinascidin 743

Description

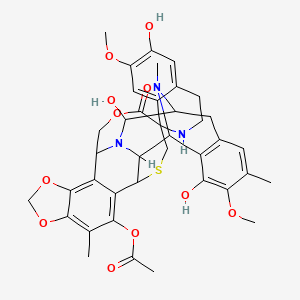

Structure

2D Structure

Properties

IUPAC Name |

(5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVRCIRHQMSYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H43N3O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861227 | |

| Record name | 6',8,14-Trihydroxy-7',9-dimethoxy-4,10,23-trimethyl-19-oxo-3',4',6,7,12,13,14,16-octahydro-2H,2'H,6aH-spiro[7,13-epimino-6,16-(epithiopropanooxymethano)[1,3]dioxolo[7,8]isoquinolino[3,2-b][3]benzazocine-20,1'-isoquinolin]-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

761.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114899-77-3 | |

| Record name | (1'R,6R,6aR,7R,13S,14S,16R)-5-Acetoxy-6',8,14-trihydroxy-7',9-dimethoxy-4,10,23-trimethyl-1',2',3',4',6a,7,12,13,14,16-decahydro-6H-spiro[6,16-(epithiopropanoxymethano)-7,13-imino-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-20,1'-isoquinolin]-19-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Mechanisms of Action of Ecteinascidin 743

DNA Interaction and Adduct Formation

Ecteinascidin 743's interaction with DNA is a critical first step in its mechanism of action. It forms covalent adducts with DNA, a process characterized by specific binding and structural alterations to the DNA helix. unimi.itnih.gov

Minor Groove Binding and Guanine (B1146940) Alkylation (N2 Position)

Et-743 binds to the minor groove of the DNA double helix. unimi.itpnas.orgaacrjournals.org This binding is a prerequisite for its primary chemical interaction with DNA: the alkylation of the exocyclic N2 amino group of guanine. unimi.itaacrjournals.orgnih.govnih.gov This reaction is facilitated by the carbinolamine functional group present in the Et-743 molecule, which, upon dehydration, forms a reactive iminium intermediate that covalently bonds with the guanine. unimi.itpnas.org This covalent attachment is, however, reversible upon DNA denaturation. nih.govpnas.org

Sequence Selectivity in DNA Binding

The binding of Et-743 to DNA is not random; it exhibits a preference for certain DNA sequences. unimi.itpnas.org The compound preferentially targets GC-rich triplets. aacrjournals.orgpnas.org The stability of the Et-743-DNA adduct is governed by the DNA target sequence. nih.gov The sequences 5'-AGC and 5'-CGG are examples of high-reactivity target triplets. uah.escapes.gov.brfigshare.com The sequence selectivity is thought to be driven by a direct readout mechanism involving specific hydrogen bonding between the drug and the DNA minor groove before the covalent reaction occurs. capes.gov.brfigshare.com The ability of Et-743 to form optimal hydrogen-bonding networks with its recognition sites is a key determinant of adduct stability. nih.gov In fact, the rate of the reverse reaction, or the dissociation of the adduct, is dependent on the target and flanking sequences, with Et-743 able to migrate from less favored to more favored binding sites. nih.gov

Conformational Changes and DNA Bending

A unique consequence of Et-743 binding and adduct formation is the induction of a significant conformational change in the DNA structure. nih.gov Unlike many other minor groove binding agents that bend DNA towards the minor groove, Et-743 bends the DNA helix towards the major groove. nih.govaacrjournals.orgnih.gov This bending is a result of the introduction of a positive roll into the DNA helix at the site of alkylation. uah.esfigshare.com This distinctive DNA distortion is a key feature of Et-743's interaction with its molecular target. nih.gov Molecular dynamics simulations have shown that this binding also leads to a widening of the minor groove. uah.esfigshare.comuah.es

Interference with DNA-Associated Processes

The formation of Et-743-DNA adducts and the resultant structural alterations have profound downstream effects on cellular processes that are intimately linked to DNA.

Transcriptional Modulation and Gene Expression Regulation

This compound acts as a potent modulator of gene transcription. pnas.orgaacrjournals.orgnih.gov It has been shown to be a general inhibitor of activated transcription, while having minimal effect on constitutive or uninduced transcription. aacrjournals.org This selective inhibition of activated transcription is a hallmark of its activity. aacrjournals.orgnih.gov Gene expression profiling has revealed that Et-743 treatment leads to the up-regulation and down-regulation of a significant number of genes, including those involved in cell cycle control, stress response, and DNA damage response. nih.gov

Interference with Transcription Factor Binding

This compound's interaction with DNA leads to significant alterations in the binding of various transcription factors, thereby modulating gene expression. This interference is a key aspect of its mechanism of action.

NF-Y (Nuclear Factor Y): Initial studies revealed that ET-743 can inhibit the binding of NF-Y to its cognate CCAAT box sequence in DNA. unimi.itnih.gov This was demonstrated in vitro, where ET-743 concentrations in the micromolar range were required to observe this effect. unimi.it However, subsequent in vivo studies using the HSP70 promoter, which contains NF-Y binding sites, showed that ET-743 could inhibit transcription at much lower, pharmacologically relevant nanomolar concentrations. unimi.itnih.gov This suggests that while direct inhibition of NF-Y binding might require higher concentrations, the downstream transcriptional effects occur at clinically achievable levels. unimi.it The drug's ability to bend DNA may play a role in disrupting the interaction between NF-Y and the transcriptional machinery. unimi.it

Sp1 (Specificity Protein 1): Unlike its effect on NF-Y, ET-743 does not appear to directly inhibit the binding of the transcription factor Sp1 to its consensus sequence, even at high concentrations. aacrjournals.org However, it does block the induced activation of Sp1-regulated genes, such as p21. aacrjournals.org This indicates that ET-743's interference with Sp1-mediated transcription occurs through a mechanism other than direct prevention of DNA binding. aacrjournals.org

SXR (Steroid and Xenobiotic Receptor): ET-743 has been found to inhibit the orphan nuclear receptor SXR. unimi.it SXR is involved in regulating drug metabolism by inducing the transcription of genes like CYP3A4 and the multidrug resistance gene MDR1. unimi.it By inhibiting SXR, ET-743 can suppress the transcription of the MDR1 gene. unimi.itaacrjournals.org

Regulation of Specific Gene Promoters (e.g., MDR1)

A significant aspect of this compound's activity is its ability to selectively inhibit the activation of certain gene promoters, with the multidrug resistance gene 1 (MDR1) being a prime example. nih.govnih.gov

The MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump, is a major contributor to multidrug resistance in cancer cells. uah.esnih.gov The promoter of the MDR1 gene contains binding sites for transcription factors such as NF-Y and Sp1. aacrjournals.orgaacrjournals.org ET-743 has been shown to be a potent inhibitor of the induced transcription of the MDR1 gene. nih.govpnas.orgpnas.org This inhibition occurs at physiologically relevant concentrations and affects both the endogenous MDR1 gene and reporter constructs driven by the MDR1 promoter. nih.gov

The mechanism of this inhibition is multifaceted. It involves the interference with transcription factors like NF-Y and SXR that regulate MDR1 expression. unimi.itaacrjournals.org For instance, ET-743 can block the activation of the MDR1 promoter by interfering with the complex formed between NF-Y and the histone acetyltransferase PCAF. nih.govpsu.edu By down-regulating MDR1 expression, ET-743 may not only exert its own cytotoxic effects but also potentially reverse resistance to other chemotherapeutic agents that are substrates of P-gp. aacrjournals.orgnih.gov This makes ET-743 a prototype for a class of transcription-targeted chemotherapeutic agents. nih.gov

Impact on DNA Repair Pathways

This compound exhibits a unique and paradoxical relationship with DNA repair pathways, which is a hallmark of its mechanism of action. Unlike many other DNA-damaging agents, where deficient DNA repair leads to increased sensitivity, the cytotoxicity of ET-743 is critically dependent on a functional Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. aacrjournals.orgnih.gov

Role of Transcription-Coupled Nucleotide Excision Repair (TC-NER) in Cytotoxicity

The cytotoxicity of this compound is intrinsically linked to the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. nih.govaacrjournals.org Cells that have defects in the TC-NER machinery are resistant to ET-743. researchgate.netaacrjournals.orgresearchgate.net TC-NER is a specialized sub-pathway of NER that removes DNA lesions that block the progression of RNA polymerase II during transcription. nih.govnih.gov

When ET-743 forms adducts in the DNA, these adducts can stall the transcription machinery. nih.gov The stalled RNA polymerase II then recruits the TC-NER complex to the site of the lesion. nih.gov However, instead of successfully removing the ET-743 adduct, the TC-NER machinery becomes trapped, leading to an abortive repair process. biorxiv.org This "poisoning" of the TC-NER complex is a key event. nih.gov The stalled and trapped repair machinery is thought to lead to the formation of lethal DNA double-strand breaks, ultimately causing cell death. biorxiv.orgaacrjournals.org Therefore, a proficient TC-NER system is required for ET-743 to exert its cytotoxic effects. nih.govbiorxiv.org

Modulation of DNA Double-Strand Break Repair (e.g., DNA-PK)

The formation of DNA double-strand breaks (DSBs) is a critical downstream consequence of this compound treatment. pnas.orgnih.gov These DSBs are formed rapidly after drug exposure and are considered a key cytotoxic lesion. pnas.org The cellular response to these DSBs involves the major DSB repair pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). pnas.org

Studies have shown that cells deficient in the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key component of the NHEJ pathway, are more sensitive to ET-743. unimi.itpnas.org This suggests that the NHEJ pathway is involved in the repair of ET-743-induced DSBs, and its inhibition can enhance the drug's cytotoxicity. unimi.it Conversely, loss of homologous recombination repair leads to the persistence of unrepaired DSBs and pronounced sensitivity to the drug. pnas.orgnih.gov

Effect on Mismatch Repair Pathway

In contrast to its intricate relationship with NER and DSB repair, the mismatch repair (MMR) pathway appears to have no significant influence on the cytotoxicity of this compound. unimi.itpnas.org Cell lines with a functional impairment in the MMR pathway, which often confers resistance to other anticancer drugs like cisplatin (B142131), remain as sensitive to ET-743 as MMR-proficient cells. unimi.itnih.gov This indicates that the cytotoxic lesions induced by ET-743 are not recognized or processed by the MMR machinery.

Topoisomerase I Interaction and DNA Cleavage Complex Formation

While the primary mechanism of this compound is linked to its interaction with the DNA minor groove and the subsequent interference with transcription and DNA repair, there is also evidence of its interaction with topoisomerase I. uah.esresearchgate.net

Topoisomerase I Poisoning

Cell Cycle Perturbations and Apoptosis Induction in Preclinical Models

The DNA damage inflicted by this compound triggers significant disruptions in the normal progression of the cell cycle, ultimately leading to programmed cell death, or apoptosis.

G1, S, and G2/M Phase Blockade

This compound exerts profound effects on cell cycle progression, characteristically causing a blockade at multiple phases. A common finding across various preclinical cancer models is the drug's ability to slow down the progression of cells through the S phase, followed by a significant accumulation of cells in the G2/M phase. unimi.itnih.govresearchgate.netnih.gov

In human intestinal carcinoma cell lines (SW620 and LoVo), a 1-hour exposure to ET-743 caused cells to progress more slowly through S phase and subsequently accumulate in G2/M. researchgate.net Similar S/G2 blocks were observed in all eight human soft tissue sarcoma (STS) cell lines tested, which are known to be particularly sensitive to the drug. nih.gov Pharmacodynamic modeling in pancreatic cancer cells also demonstrated that trabectedin (B1682994) induces a transient arrest in S phase that progresses to a G2/M phase arrest. frontiersin.org

Interestingly, some studies indicate that cells in the G1 phase are particularly sensitive to ET-743's cytotoxic effects, which is a unique feature for a DNA-binding agent, as most are more effective against cells in the S phase. unimi.itresearchgate.net This hypersensitivity of G1 cells underscores the distinctive mechanism of action of ET-743. researchgate.net At lower, cytostatic concentrations (1–10 ng/ml), ET-743 leads to S and G2/M arrest, while at higher concentrations, it can induce apoptosis more directly without a prior cell cycle block. core.ac.uk

Table 1: Effect of this compound on Cell Cycle Progression in Preclinical Cancer Models

| Cell Line Type | Key Findings | Reference |

|---|---|---|

| Human Intestinal Carcinoma (SW620, LoVo) | Slower progression through S phase; accumulation in G2/M phase. G1 synchronized cells were most sensitive. | researchgate.net |

| Human Soft Tissue Sarcoma (8 cell lines) | S/G2 block observed in all tested cell lines at cytotoxic concentrations. | nih.gov |

| Human Pancreatic Cancer (MiaPaCa-2, BxPC-3) | Transient cell cycle arrest in S phase that progressed to G2/M phase. | frontiersin.org |

| Human Tumor Cell Lines (ECV304, H292, CAL-27) | Concentration-dependent G2/M block. | nih.gov |

| Human Osteosarcoma & Ewing's Sarcoma | Slower progression through all phases of the cell cycle. | researchgate.net |

Mechanisms of Programmed Cell Death

The culmination of DNA damage and cell cycle arrest induced by this compound is the activation of apoptotic pathways. A notable characteristic of ET-743 is its ability to induce apoptosis through both p53-dependent and p53-independent mechanisms. researchgate.netmdpi.com This allows the drug to be effective even in tumors with mutated or non-functional p53, a common feature of cancer cells. researchgate.netnih.gov

Research indicates that ET-743 can trigger two distinct, dose-dependent pathways to apoptosis. core.ac.uknih.gov

Transcription-Dependent Pathway: At lower concentrations, the drug's interference with transcription and the resulting cell cycle arrest are the primary drivers of apoptosis. core.ac.uknih.govjnjmedicalconnect.com This pathway is associated with changes in the expression of cell cycle-related genes. nih.gov

Transcription-Independent Pathway: At higher concentrations, ET-743 can induce rapid apoptosis that bypasses the need for transcription and prior cell cycle arrest. core.ac.uknih.gov This pathway involves the activation of the c-Jun NH2-terminal kinase (JNK), the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-3, a key executioner of apoptosis. core.ac.uk Overexpression of the anti-apoptotic protein Bcl-2 can abrogate this mitochondrial-mediated apoptosis. nih.gov

The induction of apoptosis is a critical component of ET-743's antitumor activity. ontosight.aipatsnap.com In Ewing's sarcoma cells, for example, the drug induces massive apoptosis, whereas in osteosarcoma cells, it tends to cause differentiation. researchgate.net The activation of the apoptotic machinery ensures the elimination of cancer cells that have sustained irreparable DNA damage from the drug's action. plos.org

Biosynthesis and Synthetic Methodologies of Ecteinascidin 743

Proposed Biosynthetic Pathways

The biosynthesis of ET-743 is a complex process that is not yet fully elucidated, primarily because the bacterial symbiont responsible for its production, Candidatus Endoecteinascidia frumentensis, has proven difficult to culture. nih.gov However, significant insights have been gained by comparing its structure to other tetrahydroisoquinoline (THIQ) alkaloids and through metagenomic sequencing. nih.govmdpi.com The proposed pathway involves a nonribosomal peptide synthetase (NRPS) system. mdpi.comgoogle.com

Early studies identified the amino acids tyrosine and cysteine as key precursors for the biosynthesis of ET-743. nih.gov Specifically, the unusual amino acid 3-hydroxy-5-methyl-O-methyl-tyrosine is a crucial building block. google.comjmb.or.kr Research has shown that the diketopiperazine of tyrosine is a committed intermediate in the biosynthetic pathway, demonstrating higher incorporation into ET-743 than tyrosine itself. flvc.org It is believed that this diketopiperazine is then oxidized to a DOPA diketopiperazine before being further transformed. flvc.org The main framework of related saframycin alkaloids is composed of one molecule each of L-alanine and glycine (B1666218) and two molecules of L-tyrosine. mdpi.com

| Precursor | Role in ET-743 Biosynthesis |

| Tyrosine | A primary building block for the tetrahydroisoquinoline core. nih.govflvc.org |

| Cysteine | Associated with the biosynthesis of ET-743. nih.gov |

| 3-hydroxy-5-methyl-O-methyl-tyrosine | An unusual amino acid precursor. google.comjmb.or.kr |

| Tyrosine Diketopiperazine | A confirmed intermediate in the biosynthetic pathway. flvc.org |

The biosynthesis of ET-743 is orchestrated by a large, multi-domain enzymatic complex known as a nonribosomal peptide synthetase (NRPS). mdpi.comgoogle.com These NRPS systems are organized into modules, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. google.com A typical NRPS module contains several catalytic domains: an adenylation (A) domain for substrate recognition and activation, a peptidyl carrier protein (PCP) or thiolation (T) domain for covalent binding and transfer, and a condensation (C) domain for peptide bond formation. google.comnih.gov

Metagenomic sequencing has identified a 35 kb biosynthetic gene cluster for ET-743, containing 25 genes that encode the core NRPS pathway. mdpi.com The biosynthesis is thought to proceed through three NRPS modules, a common feature in known tetrahydroisoquinoline biosynthetic pathways. google.com A key feature of the ET-743 pathway is the presence of a terminal thioester reductase (TR) domain. nih.gov This domain catalyzes the NAD(P)H-dependent reductive release of the final product from the enzyme, typically as an aldehyde. google.comnih.gov

The structural similarities between ET-743 and other THIQ alkaloids like saframycins, safracins, naphthyridinomycin, and quinocarcin (B1679961) have been instrumental in deducing its biosynthetic pathway. nih.govsioc-journal.cnnih.gov These compounds share a common pentacyclic core and are also synthesized via NRPS machinery. nih.govnih.gov The biosynthesis of these related alkaloids also utilizes tyrosine derivatives as precursors to construct the THIQ core. mdpi.comresearchgate.net For instance, the nonproteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine is a common precursor for the tetrahydroisoquinoline core in both saframycins and ET-743. jmb.or.kr The study of the biosynthetic gene clusters of saframycin A, safracin B, and others has provided a blueprint for understanding the modular organization and enzymatic steps likely involved in the formation of ET-743. nih.govnih.gov

| Compound Family | Shared Biosynthetic Features with ET-743 |

| Saframycins | Common pentacyclic core, NRPS-based synthesis, use of tyrosine derivatives. nih.govjmb.or.krnih.gov |

| Safracins | Common pentacyclic core, NRPS-based synthesis, use of tyrosine derivatives. nih.govnih.gov |

| Naphthyridinomycin | Structural similarity, shared biosynthetic logic. nih.govnih.gov |

| Quinocarcin | Structural similarity, shared biosynthetic logic. nih.govnih.gov |

Enzymatic Steps and Modular Organization (e.g., NRPS Modules)

Total Synthesis Approaches and Strategies

The remarkable biological activity and complex structure of ET-743 have made it a compelling target for total synthesis. blogspot.comacs.org Several research groups have successfully synthesized this molecule, each employing unique and innovative strategies.

The first total synthesis of ET-743 was a landmark achievement reported by E.J. Corey and his group in 1996. nih.govthieme-connect.com This synthesis was notable for its biomimetic approach, drawing inspiration from the proposed biosynthetic pathway. scripps.edu Key reactions in Corey's synthesis included a Pictet-Spengler reaction to form a piperazine (B1678402) ring and a Strecker reaction for fragment coupling. thieme-connect.com

Following Corey's pioneering work, other groups developed alternative total syntheses. In 2002, Fukuyama and his team reported a new route to ET-743. blogspot.comacs.org Their strategy was centered on the synthesis of a key pentacyclic benzyl (B1604629) alcohol intermediate. blogspot.com A third total synthesis was achieved by Zhu and coworkers in 2006, which was a highly convergent approach. scu.edu.cnrsc.org

| Research Group | Year of First Total Synthesis Publication | Key Features of the Synthesis |

| E.J. Corey | 1996 | Biomimetic approach, Pictet-Spengler reaction, Strecker reaction. nih.govthieme-connect.comscripps.edu |

| Tohru Fukuyama | 2002 | Synthesis of a pentacyclic benzyl alcohol intermediate. blogspot.comacs.org |

| Jieping Zhu | 2006 | Highly convergent total synthesis. scu.edu.cnrsc.org |

More recent synthetic efforts have focused on developing more efficient, convergent, and stereoselective routes to ET-743 and its analogs. A convergent synthesis involves the preparation of several key fragments of the molecule separately, which are then joined together in the later stages. This approach is often more efficient for complex molecules.

Formal syntheses, which describe the synthesis of a known intermediate in a previously reported total synthesis, have also been developed by the research groups of Danishefsky and Williams. rsc.org These efforts continue to refine the synthetic strategies towards ET-743, aiming for greater efficiency and practicality, which is crucial given the compound's clinical importance and the limited supply from its natural source. acs.org

Key Intermediate Chemistry and Reaction Mechanisms

The total synthesis of Ecteinascidin 743 (ET-743), a molecule of significant structural complexity with eight rings and eight stereogenic centers, has been a formidable challenge for synthetic chemists. blogspot.com The endeavors to construct this intricate architecture have led to the development of novel synthetic strategies and reaction mechanisms. The first total synthesis was accomplished by E.J. Corey in 1996, a landmark achievement that solved major synthetic hurdles. blogspot.comrsc.org Subsequently, other distinct total syntheses have been reported, notably by Fukuyama and Zhu. blogspot.comrsc.org

A central challenge in the synthesis of ET-743 is the construction of the sterically congested pentacyclic core and the creation of the unique 10-membered dithiolactone bridge. blogspot.com The Corey synthesis elegantly addressed the formation of the 10-membered ring through the generation of a transient ortho-quinone methide, which then undergoes an intramolecular attack by a cysteine thiol. rsc.orgacs.org This strategic maneuver was a key breakthrough in the synthesis. rsc.org Another critical aspect of the Corey approach was an intramolecular Mannich bis-annulation sequence that was instrumental in assembling the bridging aromatic core. scripps.edu

The Fukuyama group developed a different strategy, which centered on the synthesis of a key pentacyclic benzyl alcohol intermediate. blogspot.com Their approach utilized a tricyclic aldehyde as a crucial building block. blogspot.com The synthesis of this aldehyde was achieved via a convergent route, combining two main segments. blogspot.com A key transformation in the final steps of the Fukuyama synthesis involves a biomimetic transamination followed by a Pictet-Spengler reaction to install the tetrahydroisoquinoline moiety. blogspot.com The final conversion to ET-743 is achieved by treating an aminonitrile intermediate with silver nitrate (B79036) (AgNO₃) in an acetonitrile/water mixture to generate the hemiaminal functionality. blogspot.com

More recent synthetic efforts have focused on improving efficiency and scalability. For instance, a 2019 scalable total synthesis by Ma and colleagues delivers ET-743 in 26 total steps. researchgate.netnih.gov A key feature of this route is a light-mediated remote C-H bond activation to construct a benzo blogspot.comrsc.orgdioxole-containing intermediate. researchgate.netnih.gov The strategy relies on a Pictet-Spengler reaction to couple the left and right portions of the molecule and an intramolecular Strecker reaction to form a key hexacyclic aminonitrile precursor. researchgate.net

Below is a table summarizing key reaction mechanisms and intermediates in the total syntheses of this compound.

| Synthetic Approach | Key Intermediate | Key Reaction/Mechanism | Purpose of the Step |

|---|---|---|---|

| Corey (1996) | Pentacyclic core with cysteine side chain | Intramolecular Mannich bis-annulation | Construction of the bridging aromatic core. scripps.edu |

| Corey (1996) | α-ketol precursor | Generation of ortho-quinone methide and intramolecular thiol addition | Formation of the 10-membered bridged lactone ring. rsc.orgacs.org |

| Fukuyama (2002) | Tricyclic aldehyde | Convergent synthesis from two segments | Serves as a platform for building the pentacyclic system. blogspot.com |

| Fukuyama (2002) | Pentacyclic aminonitrile | Pictet-Spengler reaction with 3-hydroxy-4-methoxyphenethylamine | Introduction of the C-ring (tetrahydroisoquinoline). blogspot.com |

| Fukuyama (2002) | Aminonitrile intermediate | Hemiaminal formation using AgNO₃ | Final conversion to the carbinolamine of ET-743. blogspot.com |

| Ma (2019) | Benzo blogspot.comrsc.orgdioxole-containing intermediate | Light-mediated remote C-H activation | Efficient assembly of the A-ring system. researchgate.netnih.gov |

| Ma (2019) | Hexacyclic aminonitrile | Intramolecular Strecker reaction | Formation of the precursor to the final macrocyclization. researchgate.net |

Semisynthetic Production from Related Natural Products

The low natural abundance of this compound from its marine source, the tunicate Ecteinascidia turbinata, necessitated the development of a more reliable and scalable supply method. researchgate.netrsc.org While total synthesis provided proof of concept and enabled structural confirmation, it proved too lengthy for industrial-scale production. researchgate.net The current manufacturing route for ET-743 is a semisynthetic process that starts from cyanosafracin B. researchgate.netacs.orgresearchgate.net This approach has successfully solved the supply problem for the drug's clinical and commercial use. rsc.orgnih.gov

Cyanosafracin B is readily available in kilogram quantities through the fermentation of the bacterium Pseudomonas fluorescens (now reclassified as Pseudomonas poae), which produces safracin B. acs.orgmdpi.com Safracin B is then chemically converted to cyanosafracin B, providing a robust and inexpensive starting material for the semisynthesis of ET-743. acs.orgglpbio.com

The semisynthesis from cyanosafracin B to ET-743 is a multi-step chemical transformation that leverages key findings from the later stages of Corey's total synthesis. acs.orgacs.org The process involves several key stages:

Protection: The amino and phenol (B47542) groups of cyanosafracin B are protected, for example, as tert-butyloxycarbonyl (BOC) and methoxymethyl ether (MOM) derivatives, respectively. acs.org

Quinone Modification and Ring Formation: The methoxy-p-quinone moiety is hydrolyzed. acs.org The resulting p-quinone is then reduced to an unstable hydroquinone, which is immediately reacted with a reagent like bromochloromethane (B122714) in the presence of a base (e.g., Cs₂CO₃) to form the characteristic methylenedioxy ring of ET-743's A-ring system. acs.org

Functional Group Interconversion: A critical step is the conversion of the primary amino group present in the safracin scaffold to the primary alcohol found in ET-743. acs.org This is typically achieved by treatment with sodium nitrite (B80452) (NaNO₂) and acetic acid (HOAc), which yields a key alcohol intermediate. rsc.orgacs.org

Final Assembly: The resulting intermediate, now possessing the correct core structure and key functional groups, is carried forward to complete the synthesis of ET-743 using chemistry developed by Corey and others. rsc.orgacs.org This includes esterification with a protected cysteine derivative and subsequent cyclization to form the 10-membered lactone bridge. rsc.org

This semisynthetic methodology has proven versatile, allowing for the preparation of a wide variety of other natural ecteinascidins and their analogues. rsc.orgacs.org By using common intermediates from the ET-743 semisynthesis, compounds such as ET-729, ET-745, and ET-759B can be produced through procedures that are readily scaled up. rsc.orgresearchgate.netacs.org

The key transformations in the semisynthesis of this compound from cyanosafracin B are outlined in the table below.

| Step | Starting Material Substructure | Key Reagents | Transformation | Product Substructure |

|---|---|---|---|---|

| 1 | Cyanosafracin B with free amino and phenol groups | BOC anhydride, MOMBr | Protection of reactive functional groups. acs.org | Protected amine (BOC) and phenol (MOM). acs.org |

| 2 | Methoxy-p-quinone | 1. NaOH; 2. H₂, Pd/C | Hydrolysis of the methoxy (B1213986) group and reduction of the quinone. acs.org | Unstable hydroquinone. acs.org |

| 3 | Hydroquinone | BrCH₂Cl, Cs₂CO₃ | Formation of the five-membered methylenedioxy ring. acs.org | Benzo[d] blogspot.comrsc.orgdioxole ring system. acs.org |

| 4 | Primary amino group | NaNO₂, HOAc | Deamination and conversion of the primary amine to an alcohol. rsc.orgacs.org | Primary alcohol. acs.org |

| 5 | Alcohol intermediate | Protected cysteine, coupling agents | Esterification to attach the cysteine side chain. rsc.org | Ester-linked pentacyclic core. rsc.org |

| 6 | Cysteine-ester intermediate | Cyclization conditions (e.g., via ortho-quinone methide) | Formation of the 10-membered macrocyclic lactone. rsc.org | Complete core structure of ET-743. rsc.org |

Analogues and Derivatives of Ecteinascidin 743: Preclinical Development

Design and Synthesis of Ecteinascidin Analogues

Structural Modifications and Their Rationale

The design of ET-743 analogues has been largely guided by a desire to simplify the complex natural product structure while retaining its potent biological activity. A key observation was that simpler synthetic analogues lacking the G and H rings of ET-743 but possessing varied substituents on the nitrogen atom of the α-amino lactone subunit (ring F) exhibited significant antitumor activity. researchgate.net This finding spurred the design of new molecules, such as phthalascidin, through molecular modeling. researchgate.net

A primary rationale for these modifications is to improve the synthetic accessibility and stability of the compounds compared to the natural product. acs.org For instance, phthalascidin was designed to be more stable and readily synthesized than ET-743. acs.orgnih.gov Another key area of modification has been the tetrahydroisoquinoline moiety. In lurbinectedin (B608698), this part of the ET-743 structure is replaced with a tetrahydro-β-carboline, a change that confers pharmacokinetic and pharmacodynamic benefits.

Further modifications have focused on the pentacyclic core of ET-743. New synthetic strategies have been devised to construct this core more efficiently. google.com Additionally, the synthesis of derivatives with reactive primary amino or alcohol functionalities has been pursued to enable the creation of a diverse range of active analogues. acs.org

Key Synthetic Intermediates for Analogue Generation

The synthesis of ET-743 and its analogues often relies on common key intermediates. A pivotal intermediate is a pentacyclic structure that serves as a scaffold for further elaboration. acs.org Corey and his team developed a multistep enantiocontrolled process for the first total synthesis of ET-743, highlighting the complexity involved. acs.org

A significant breakthrough in simplifying the synthesis was the use of cyanosafracin B, an antibiotic of bacterial origin, as a starting material. acs.org This approach has enabled the multigram preparation of both ET-743 and phthalascidin. acs.org The process involves protecting the amino and phenol (B47542) groups of cyanosafracin B, followed by a series of reactions to construct the characteristic methylenedioxy ring and other key features of the ecteinascidin structure. rsc.org

Other synthetic strategies have focused on the efficient preparation of the ABFGH subunit of ET-743 and its analogues. acs.org The Pictet-Spengler reaction has proven to be a crucial step in many synthetic routes, allowing for the construction of the tetrahydroisoquinoline ring system. rsc.orgmdpi.com For example, the diastereoselective Pictet-Spengler condensation of an α-keto lactone intermediate with an appropriate aminophenol derivative is a key step in the semisynthesis of ET-743. rsc.org

Structure-Activity Relationships (SAR) in Preclinical Models

Correlation of Structural Features with Biological Activity

Structure-activity relationship (SAR) studies have been instrumental in understanding how specific structural features of ecteinascidin analogues influence their biological activity. These studies have clarified the chemical requirements for the potent antitumor effects observed in this class of molecules. nih.gov

A pivotal finding from SAR studies was that analogues lacking the G and H rings of ET-743 could still exhibit potent antitumor activity. researchgate.net The nature of the substituent on the nitrogen atom of the α-amino lactone subunit (ring F) was found to be a critical determinant of this activity. researchgate.net

The development of phthalascidin, which was designed based on the molecular geometry of ET-743, further illuminated these relationships. researchgate.net Phthalascidin demonstrated in vitro potency comparable to ET-743, with IC50 values in the range of 0.1–1 nM across various cancer cell lines. nih.gov This underscored that a simplified, yet strategically designed, structure could replicate the high potency of the natural product.

Identification of Critical Moieties for Cytotoxicity

Through extensive SAR studies, specific molecular components essential for the cytotoxic activity of ecteinascidin analogues have been identified. The core pentacyclic structure, common to both ET-743 and its active analogues, appears to be fundamental for its interaction with DNA. researchgate.net

The carbinolamine moiety within the structure is particularly critical. This functional group is responsible for the covalent alkylation of the N2 position of guanine (B1146940) in the minor groove of DNA. nih.gov This interaction is considered a primary molecular basis for the cytotoxic action of these compounds. nih.gov

Preclinical Pharmacological Profiles of Analogues (e.g., Lurbinectedin, Phthalascidin)

Phthalascidin emerged as a highly promising synthetic analogue of ET-743. nih.gov In preclinical evaluations, it displayed antiproliferative activity with IC50 values between 0.1 and 1 nM, a potency that is one to three orders of magnitude greater than that of established anticancer drugs like Taxol, doxorubicin (B1662922), and cisplatin (B142131). acs.orgnih.gov Mechanistically, phthalascidin, similar to ET-743, induces DNA-protein cross-linking. nih.gov It has shown undiminished potency in cell lines resistant to other anticancer agents such as camptothecin (B557342) and etoposide. nih.gov A significant advantage of phthalascidin is that it is more stable and synthetically more accessible than ET-743. acs.orgnih.gov

Lurbinectedin (PM01183) is another key analogue that has advanced to clinical trials. researchgate.net Structurally, it differs from trabectedin (B1682994) (ET-743) in the C-ring, where the tetrahydroisoquinoline is replaced by a tetrahydro-β-carboline. This modification results in a distinct pharmacological profile. Preclinical studies have shown that lurbinectedin is a selective inhibitor of oncogenic transcription. nih.gov It has demonstrated synergistic effects when combined with other chemotherapeutic agents like paclitaxel (B517696) in various xenograft models, including gastric, ovarian, non-small cell lung, breast, and prostate cancers. nih.gov In Ewing sarcoma preclinical models, lurbinectedin was more effective than trabectedin in suppressing the activity of the EWS-FLI1 oncogenic transcription factor and delayed tumor growth in mice. nih.gov It also exhibited an improved therapeutic index compared to trabectedin in these models. nih.gov

Table of In Vitro Activity of Ecteinascidin Analogues

| Compound | Cell Line | IC50 (nM) |

| Phthalascidin | A-549 (Lung Carcinoma) | 0.1 - 1 |

| Phthalascidin | HCT116 (Colon Carcinoma) | 0.1 - 1 |

| Phthalascidin | A375 (Malignant Melanoma) | 0.1 - 1 |

| Phthalascidin | PC-3 (Prostate Carcinoma) | 0.1 - 1 |

This table summarizes the in vitro antiproliferative activity of Phthalascidin against various human cancer cell lines, as reported in preclinical studies. nih.gov

In Vitro Cytotoxic Potency

The cytotoxic potential of ET-743 analogues has been extensively evaluated across a wide range of human cancer cell lines. Many of these derivatives exhibit impressive potency, often in the nanomolar (nM) to picomolar (pM) range.

Phthalascidin (Pt-650) , a totally synthetic analogue, demonstrates an in vitro potency that is very similar to ET-743. pnas.orgpnas.orgnih.gov Its antiproliferative activity, with IC50 values typically between 0.1 and 1 nM, is reported to be one to three orders of magnitude greater than that of established chemotherapeutic agents like paclitaxel, camptothecin, doxorubicin, and cisplatin. pnas.orgresearchgate.netacs.orgnih.gov

Ecteinascidin 770 (ET-770) and its derivatives have also shown significant cytotoxic activity. researchgate.net ET-770 itself is highly potent, with reported IC50 values of 0.6 nM in HCT116 (colon), 2.4 nM in QG56 (lung), 0.81 nM in DU145 (prostate), and 4.83 nM in U373MG (glioblastoma) cell lines. medchemexpress.commolnova.commybiosource.com The introduction of acyl groups at the 2′-N position of ET-770 has been a successful strategy for enhancing cytotoxicity. For instance, the 3-quinolineacyl and 4-fluorocinnamoyl derivatives showed approximately 50- and 70-fold higher cytotoxicity, respectively, against the HCT116 cell line compared to the parent ET-770. researchgate.netjst.go.jp Similarly, a 2′-N-isoxazole amide derivative and a 2′-N-(4-methoxyphenyl)amide derivative increased cytotoxicity by up to 6.1-fold in HCT116 cells and 7.5-fold in DU145 cells relative to ET-770.

Renieramycin-ecteinascidin hybrid alkaloids represent another class of potent derivatives. Renieramycin T, a natural hybrid, shows strong cytotoxicity with IC50 values ranging from 4.7 to 98 nM across various human cancer cell lines. researchgate.netmdpi.com Synthetic modifications have further refined this activity. For example, 5-O-(4′-pyridinecarbonyl) renieramycin T exhibited high cytotoxicity with IC50 values of 35.27 nM and 34.77 nM against H290 and H460 lung cancer cells, respectively, a potency twofold greater than its parent compound, renieramycin T. mdpi.comresearchgate.net Another derivative, 5-O-(3-propanoyl) ester of renieramycin T, showed potent activity against H292 and H460 cell lines with IC50 values of 33.44 nM and 33.88 nM. researchgate.netnih.gov

Table 1: In Vitro Cytotoxicity (IC50) of Ecteinascidin 743 Analogues and Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cell Line (Cancer Type) | IC50 (nM) | Reference |

|---|---|---|---|

| Phthalascidin (Pt-650) | Various | 0.1 - 1 | pnas.orgnih.govresearchgate.net |

| Ecteinascidin 770 (ET-770) | HCT116 (Colon) | 0.6 | molnova.commybiosource.com |

| DU145 (Prostate) | 0.81 | molnova.commybiosource.com | |

| QG56 (Lung) | 2.4 | molnova.commybiosource.com | |

| U373MG (Glioblastoma) | 4.83 | medchemexpress.commybiosource.com | |

| 2′-N-(3-Pyridinecarbonyl) ET-770 | HCT116 (Colon) | 0.045 | jst.go.jp |

| QG56 (Lung) | 0.200 | jst.go.jp | |

| DU145 (Prostate) | 0.300 | jst.go.jp | |

| Renieramycin T | Various | 4.7 - 98 | researchgate.net |

| 5-O-(4′-Pyridinecarbonyl) Renieramycin T | H290 (Lung) | 35.27 | mdpi.comresearchgate.net |

| H460 (Lung) | 34.77 | mdpi.comresearchgate.net | |

| 5-O-(3-Propanoyl) Ester of Renieramycin T | H292 (Lung) | 33.44 | researchgate.netnih.gov |

| H460 (Lung) | 33.88 | researchgate.netnih.gov |

Mechanistic Similarities and Differences to this compound

The mechanism of action for many ET-743 analogues closely mirrors that of the parent compound, primarily involving interactions with the DNA minor groove. However, distinct differences have also been identified, particularly for derivatives with more significant structural modifications.

Phthalascidin (Pt-650) is reported to share its principal mode of action with ET-743. pnas.orgpnas.org Like ET-743, it induces DNA-protein cross-linking. pnas.orgnih.govresearchgate.netacs.orgnih.gov While both compounds appear to interact with topoisomerase I, this is not considered their primary target. nih.govacs.org Supporting their similar mechanism, both Phthalascidin and ET-743 retain their potency in cell lines resistant to the topoisomerase inhibitors camptothecin and etoposide. pnas.orgnih.govnih.gov Competition binding assays have confirmed that Phthalascidin and ET-743 share the same mechanism of action. pnas.org

Ecteinascidin 770 (ET-770) , while structurally very similar to ET-743, exhibits a distinct mechanism of action. Its cytotoxic effects are mediated through the activation of the p53 tumor suppressor protein. medchemexpress.commolnova.comresearchgate.netnih.gov This p53 activation leads to the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic proteins such as BAX, ultimately sensitizing cancer cells to a form of programmed cell death known as anoikis. medchemexpress.commybiosource.comresearchgate.netnih.gov This p53-dependent pathway is a key differentiator from the primary mechanism of ET-743, which is more directly linked to the transcription-coupled nucleotide excision repair (TC-NER) system.

The renieramycin-ecteinascidin hybrid alkaloids also show mechanistic nuances. Renieramycin T has been found to induce apoptosis by promoting the degradation of the Mcl-1 protein, a process that is mediated by p53 activation. mdpi.comdntb.gov.uaresearchgate.net Some 5-O-ester derivatives of renieramycin T have been shown to induce apoptosis and inhibit cancer stem cell signals by suppressing the protein kinase B (AKT) pathway. mdpi.comnih.gov Other derivatives, such as DH_22, appear to activate p53-dependent apoptosis while also decreasing levels of the oncoprotein c-Myc. researchgate.netchula.ac.th These findings suggest that while the core tetrahydroisoquinoline structure dictates a fundamental interaction with cellular machinery, modifications can significantly alter the downstream signaling pathways that lead to cell death. mdpi.comnih.govchula.ac.th

Preclinical Therapeutic Modalities and Combinatorial Strategies

Ecteinascidin 743 in Monotherapy Preclinical Studies

Preclinical research has established this compound as a potent antitumor agent when used as a single agent. nih.gov Its efficacy has been observed across a range of solid tumor cell lines and xenografts, including soft tissue sarcomas. nih.gov

Activity in Various Preclinical Cell Lines

This compound has shown potent cytotoxic activity against a wide array of human tumor cell lines in preclinical studies. pnas.orgresearchgate.net This activity is often observed at very low concentrations, in the nanomolar to subnanomolar range. pnas.org The compound's effectiveness has been documented in cell lines derived from various cancers, including ovarian, breast, non-small cell lung, melanoma, sarcomas, and renal cancers. psu.eduaacrjournals.org

A notable characteristic of ET-743 is its ability to affect both drug-sensitive and drug-resistant tumor cells. researchgate.net For instance, it has demonstrated potent activity against bone tumor cells, including those resistant to standard chemotherapy agents. researchgate.netnih.gov Ewing's sarcoma cells, in particular, have shown high sensitivity to the drug. researchgate.netnih.gov

The compound's mode of action at a cellular level involves slowing the progression of cells through the S phase and causing them to accumulate in the G2/M phase of the cell cycle. nih.govresearchgate.net Interestingly, the sensitivity of cancer cells to ET-743 appears to be dependent on the cell cycle phase, with cells in the G1 phase showing the highest sensitivity. nih.govresearchgate.net While ET-743 can induce a significant increase in p53 levels in cells with wild-type p53, its cytotoxic activity does not seem to be directly linked to the p53 status of the cells. nih.govresearchgate.net

Below is a table summarizing the activity of this compound in various preclinical cell lines:

| Cell Line Type | Key Findings |

| Bone Tumor Cells (Osteosarcoma, Ewing's Sarcoma) | Potent activity against both drug-sensitive and drug-resistant (multidrug-resistant, methotrexate- and cisplatin-resistant) cells. researchgate.netnih.gov Ewing's sarcoma cells are particularly sensitive. researchgate.netnih.gov |

| Human Intestinal Carcinoma (SW620, LoVo) | Cells exposed to ET-743 progress more slowly through the S phase and accumulate in the G2/M phase. nih.govresearchgate.net |

| Chinese Hamster Ovary (CHO) Cells | Cells deficient in nucleotide excision repair (NER) are significantly less sensitive to ET-743, highlighting its unique mechanism of action. nih.gov |

| Soft Tissue Sarcoma (HT-1080, HS-18) | Demonstrates potent cytotoxicity. nih.govaacrjournals.org |

| Breast Cancer (MX-1, MCF7, MCF7/DXR) | Effective against various breast cancer cell lines, including those overexpressing P-glycoprotein. nih.gov |

| Ovarian Cancer | Shows potent antitumor activity. psu.edu |

| Colon Carcinoma (HCT116) | Induces protein-linked DNA breaks. unimi.it |

Efficacy in Human Tumor Xenograft Models

This compound has demonstrated significant antitumor activity in various human tumor xenograft models. nih.gov Studies have shown its effectiveness against xenografts of melanoma, non-small-cell lung cancer, and ovarian cancer. nih.gov

In models of human ovarian carcinoma, ET-743 has shown high efficacy, in some cases comparable or superior to the standard drug cisplatin (B142131). researchgate.netnih.gov It induced complete and long-lasting regressions in cisplatin-sensitive tumors and partial regressions in marginally cisplatin-sensitive tumors. researchgate.netnih.gov Furthermore, significant growth delay was observed even in late-stage tumors that were nonresponsive to cisplatin. researchgate.netnih.gov However, its activity was limited in a highly chemoresistant tumor model. researchgate.netnih.gov

The antitumor activity of ET-743 in xenograft models appears to be schedule-dependent, with intermittent schedules showing potential advantages. nih.gov

The table below outlines the efficacy of this compound in different human tumor xenograft models:

| Xenograft Model | Key Findings |

| Melanoma (MEXF 989) | Very active, causing complete remissions. nih.gov Inactive in the chemo-resistant MEXF 514 xenograft. nih.gov |

| Non-Small-Cell Lung Cancer (LXFL 529) | Very active, causing complete remissions. nih.gov Inactive in the chemo-resistant LXFA 629 xenograft. nih.gov |

| Ovarian Cancer (HOC22, HOC18) | Very active in both chemo-sensitive (HOC22) and marginally cisplatin-resistant (HOC18) models, inducing complete and partial remissions, respectively. nih.govresearchgate.netnih.gov |

| Myxoid and Round-Cell Liposarcoma | A patient-derived xenograft model showed significant tumor growth inhibition with a PI3K/mTOR inhibitor, suggesting potential therapeutic avenues. oncotarget.com |

| Breast Cancer (MX-1) | Sequential treatment with paclitaxel (B517696) followed by ET-743 increased antitumor effects. nih.gov |

Combination Studies with Other Agents in Preclinical Settings

Preclinical studies have explored the combination of this compound with other chemotherapeutic agents, revealing synergistic interactions and schedule-dependent effects. unimi.it

Synergistic Interactions (e.g., with Doxorubicin (B1662922), Paclitaxel, Cisplatin)

Preclinical data have consistently indicated synergistic or greater than additive interactions when this compound is combined with several standard anticancer drugs. researchgate.netnih.gov

Doxorubicin: Concurrent exposure of bone tumor cells to ET-743 and doxorubicin resulted in greater than additive effects. researchgate.netnih.gov In soft tissue sarcoma cell lines, a synergistic interaction was observed, with the most favorable outcomes seen when cells were treated with ET-743 before doxorubicin. aacrjournals.org This combination has been shown to induce apoptosis. aacrjournals.org

Cisplatin: A synergistic effect was also observed with cisplatin in bone tumor cells. researchgate.netnih.gov

Paclitaxel: In soft tissue sarcoma cells, the combination of ET-743 and paclitaxel was effective, particularly when paclitaxel was administered before ET-743. aacrjournals.org Similarly, in human breast cancer cell lines, pretreatment with paclitaxel for 24 hours before ET-743 was the most effective combination regimen. nih.gov This sequential treatment also demonstrated increased antitumor effects in nude mice with breast cancer xenografts without increasing toxicity. nih.gov Preclinical studies have shown at least additive cytotoxicity when combining ET-743 and paclitaxel in lung and breast carcinoma xenografts. aacrjournals.org

Schedule-Dependent Effects in Combination Therapies

The efficacy of combination therapies involving this compound is often dependent on the sequence of drug administration. unimi.it

With Doxorubicin: In soft tissue sarcoma cell lines, treating cells with ET-743 for 24 hours before administering doxorubicin was the most effective cytotoxic regimen. aacrjournals.orgnih.gov

With Paclitaxel: In contrast, for the combination with paclitaxel, exposing soft tissue sarcoma cells to paclitaxel before ET-743 was found to be a more effective regimen. aacrjournals.orgnih.gov This sequence-dependent synergy was also observed in human breast cancer cell lines, both in vitro and in vivo. nih.gov Treating human breast cancer cells with paclitaxel prior to trabectedin (B1682994) resulted in synergistic cytotoxicity. aacrjournals.org

This table summarizes the schedule-dependent effects in combination therapies:

| Combination Agent | Optimal Sequence | Cell/Tumor Type |

| Doxorubicin | ET-743 followed by Doxorubicin | Soft Tissue Sarcoma aacrjournals.orgnih.gov |

| Paclitaxel | Paclitaxel followed by ET-743 | Soft Tissue Sarcoma, aacrjournals.orgnih.gov Breast Cancer nih.govaacrjournals.org |

Advanced Methodological Approaches in Ecteinascidin 743 Research

Spectroscopic and Structural Elucidation Techniques

The definitive structure of Ecteinascidin 743, a compound comprising three fused tetrahydroisoquinoline rings, was unequivocally established through a combination of spectroscopic and crystallographic methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have been instrumental in determining the solution-state conformation of this compound. These analyses have provided insights into the spatial arrangement of the molecule's complex ring system. For instance, NMR data confirmed the anti conformation of the methoxy (B1213986) group relative to the sulfur atom within the large fused ring system, a feature that is consistent with its crystalline state. nih.gov Furthermore, NMR has been crucial in studying the interactions between this compound and DNA, helping to characterize the hydrogen-bonding networks that govern its sequence-selective binding. capes.gov.br

X-ray Crystallography: The three-dimensional architecture of this compound was definitively confirmed through X-ray crystallography. aacrjournals.org Initial structural confirmation was achieved via the X-ray crystal structure of its N12-oxide derivative. nih.gov Later studies on single crystals of this compound obtained from 2-propanol/water solutions provided a detailed view of its molecular conformation. These crystallographic analyses revealed three major planar groups corresponding to the three aromatic units, which are oriented nearly perpendicular to one another. nih.gov This technique has been fundamental in building accurate molecular models for computational studies.

| Technique | Key Findings for this compound | References |

| NMR Spectroscopy | Confirmed the solution-state conformation, including the orientation of the methoxy group. Characterized hydrogen-bonding with DNA. | nih.govcapes.gov.br |

| X-ray Crystallography | Confirmed the absolute stereochemistry and the three-dimensional arrangement of the tetrahydroisoquinoline units. | nih.govnih.govaacrjournals.org |

Molecular Modeling and Computational Studies of DNA-Drug Interactions

Molecular modeling and computational simulations have provided profound insights into the dynamic interactions between this compound and its primary cellular target, DNA. These in silico approaches have complemented experimental data, offering a molecular-level understanding of the drug's mechanism of action.

DNA Binding and Alkylation: this compound binds to the minor groove of DNA, showing a preference for GC-rich sequences. pnas.org Computational models have elucidated the process of covalent bond formation between the drug and the exocyclic amino group of guanine (B1146940). uah.esunimi.it These models have shown that the A and B subunits of this compound are the principal sites for interaction with DNA bases, forming a network of hydrogen bonds that stabilize the drug-DNA complex before the alkylation reaction occurs. capes.gov.br

Sequence Selectivity: The sequence selectivity of this compound is a critical aspect of its biological activity. Molecular dynamics (MD) simulations have been employed to investigate the structural basis for this selectivity. capes.gov.brfigshare.com These studies have revealed that favored DNA sequences, such as 5'-AGC and 5'-CGG, allow for an optimal arrangement of donor and acceptor sites for hydrogen bonding, thus facilitating the covalent reaction. capes.gov.bruah.es Conversely, simulations with poorly reactive sequences like 5'-CGA did not result in a stable association, underscoring the importance of the hydrogen-bonding network. figshare.comuah.es

DNA Structural Perturbations: A significant consequence of this compound binding is the induction of structural changes in the DNA helix. MD simulations have demonstrated that drug binding leads to a widening of the minor groove and a distinct bending of the DNA helix towards the major groove. uah.esfigshare.comuah.es This bending is a novel feature among DNA minor groove binders and is thought to be crucial for the drug's downstream effects, such as interfering with DNA repair and transcription. pnas.org

| Computational Approach | Key Insights into this compound-DNA Interaction | References |

| Molecular Dynamics (MD) Simulations | Elucidated the stability of the pre-covalent complex and the mechanism of covalent adduct formation. Revealed the structural basis for DNA sequence selectivity. | capes.gov.brfigshare.comuah.es |

| Molecular Modeling | Identified the key hydrogen-bonding networks between the drug and DNA. Demonstrated drug-induced DNA bending and widening of the minor groove. | capes.gov.bruah.esacs.org |

Omics Technologies in Biosynthesis and Mechanism of Action Studies

The advent of "omics" technologies has revolutionized the study of natural products, and this compound has been a prime subject for these powerful analytical approaches.

Metagenomics and Biosynthesis: For a long time, the true producer of this compound was a mystery, as it was isolated from a marine tunicate, Ecteinascidia turbinata. osti.gov It was long suspected that a symbiotic microorganism was the actual source. Metagenomic sequencing of the total DNA from the tunicate-microbial consortium led to the identification and assembly of the biosynthetic gene cluster for this compound. capes.gov.brfrontiersin.org This breakthrough revealed that the producer is an unculturable bacterial endosymbiont, Candidatus Endoecteinascidia frumentensis. osti.govnih.gov The complete genome of this bacterium showed evidence of an endosymbiotic lifestyle and extreme genome reduction, with the biosynthetic genes for this compound dispersed across a significant portion of its small genome. osti.govnih.gov

Metaproteomics: To confirm that the identified genes were indeed active and responsible for the production of this compound, metaproteomic analysis was performed. This technique allowed for the detection of key biosynthetic proteins expressed by the symbiont within the tunicate host, providing functional validation of the metagenomic findings. capes.gov.br

Transcriptomics and Mechanism of Action: Gene expression profiling has been used to study the effects of this compound on cancer cells. oncotarget.com These studies have shown that the drug can modulate the expression of genes involved in various cellular processes, including cell adhesion, stress response, and key signaling pathways implicated in cancer development. oncotarget.comaetna.com For example, in preclinical models of biliary tract carcinoma, this compound was found to deregulate genes in the IL-6, Sonic Hedgehog, and Wnt signaling pathways. aetna.com Furthermore, transcriptomic analyses have been instrumental in identifying gene signatures that may predict tumor responsiveness to the drug. aacrjournals.org

| Omics Technology | Application in this compound Research | Key Discoveries | References |

| Metagenomics | Identification of the biosynthetic pathway. | Unveiled the true producer as Candidatus Endoecteinascidia frumentensis and its biosynthetic gene cluster. | osti.govcapes.gov.brfrontiersin.orgnih.gov |

| Metaproteomics | Validation of biosynthetic enzyme expression. | Confirmed the expression of key proteins involved in this compound synthesis. | capes.gov.br |

| Transcriptomics | Elucidation of mechanism of action and identification of predictive biomarkers. | Revealed deregulation of cancer-related signaling pathways and identified gene expression signatures for drug sensitivity. | oncotarget.comaetna.comaacrjournals.org |

In Vitro and Ex Vivo Assays for Mechanistic and Efficacy Studies

A wide array of in vitro and ex vivo assays has been essential for characterizing the cytotoxic activity and elucidating the complex mechanism of action of this compound.

In Vitro Cell-Based Assays:

Cytotoxicity Assays: The potent antitumor activity of this compound has been demonstrated across a broad panel of human tumor cell lines, with toxicity observed in the nanomolar to picomolar range. pnas.orgpnas.org Standard assays like the MTT assay have been used to determine the IC50 values in various cancer cell lines, including those resistant to other chemotherapy agents. researchgate.netaacrjournals.org

Cell Cycle Analysis: Flow cytometry studies have shown that this compound induces cell cycle arrest, particularly in the G2/M phase. nih.govnih.gov These assays have also revealed that the drug slows the progression of cells through the S phase. nih.gov

DNA Repair Pathway Studies: The unique mechanism of this compound is closely linked to DNA repair pathways. In vitro studies using cell lines deficient in specific repair mechanisms have been crucial. For instance, cells deficient in nucleotide excision repair (NER) were found to be more resistant to the drug, indicating that the drug's cytotoxicity is dependent on a functional NER pathway. nih.govyeastgenome.org Conversely, cells lacking DNA-dependent protein kinase (DNA-PK), a key component of the double-strand break repair pathway, showed increased sensitivity. yeastgenome.org Recent studies have shown that incomplete TC-NER of the drug's DNA adducts leads to persistent single-strand breaks. researchgate.netresearchgate.net

Transcription Inhibition Assays: this compound has been shown to interfere with transcription factors. In vitro assays have demonstrated that it can inhibit the binding of factors like NF-Y to their promoter elements, thereby blocking the activation of genes such as MDR1, which is involved in multidrug resistance. pnas.org

Ex Vivo Assays:

Patient-Derived Xenografts (PDX): Ex vivo models using patient-derived xenografts have become a valuable tool for preclinical evaluation. In these models, tumor tissue from a patient is implanted into mice, and the resulting tumors can be harvested for ex vivo drug testing. Clonogenic assays on cells from PDX models have been used to assess the antitumor efficacy of this compound across various tumor types. aacrjournals.org

Patient-Derived Organoids (PDOs): Three-dimensional organoid cultures derived from patient tumors represent a more recent and sophisticated ex vivo model. Studies on cervical cancer PDOs have validated the effectiveness of this compound in a system that more closely mimics the in vivo tumor microenvironment. researchgate.netresearchgate.net These models have been used to assess cell viability and the mechanistic effects of the drug. researchgate.netresearchgate.netoup.com

| Assay Type | Specific Method | Key Findings | References |

| In Vitro | Cytotoxicity (MTT) | Potent activity in pM-nM range against various cancer cells. | pnas.orgpnas.orgresearchgate.net |

| Cell Cycle Analysis (Flow Cytometry) | S-phase delay and G2/M arrest. | nih.govnih.gov | |

| DNA Repair Assays | Cytotoxicity is dependent on NER and influenced by DSB repair pathways. | nih.govyeastgenome.orgresearchgate.netresearchgate.net | |

| Transcription Factor Binding Assays | Inhibition of NF-Y binding to DNA. | pnas.org | |

| Ex Vivo | Patient-Derived Xenograft (PDX) Assays | Efficacy demonstrated in various tumor histotypes. | aacrjournals.orgoup.comwustl.edu |

| Patient-Derived Organoid (PDO) Viability | Confirmed drug efficacy in 3D tumor models. | researchgate.netresearchgate.net |

Future Directions and Unexplored Avenues in Ecteinascidin 743 Research

Investigation of Novel Molecular Targets and Pathways

While the foundational mechanism of Ecteinascidin 743 involves direct DNA binding and alkylation of guanine (B1146940) residues, research is expanding to identify other molecular interactions that contribute to its anticancer effects. wikipedia.orgnih.govaacrjournals.org

Beyond DNA Binding:

Transcription Factor Interference: this compound has been shown to displace oncogenic transcription factors from their target promoters. nih.gov A notable example is its ability to block the DNA binding of the FUS-CHOP fusion protein, a key driver in myxoid liposarcoma, thereby reversing the oncogenic transcriptional program in these cells. wikipedia.org

RNA Polymerase II Degradation: A key aspect of its mechanism is the induction of degradation of the large subunit of RNA polymerase II (RNAPII). nih.govaacrjournals.org This degradation is dependent on the transcription-coupled nucleotide excision repair (TC-NER) pathway and is a critical event for the drug's cytotoxicity. aacrjournals.org

Discovery and Development of Next-Generation Analogues

The unique structure and mechanism of this compound have spurred the development of new analogues with potentially improved efficacy, different activity spectra, or more favorable pharmacological properties.

Key Analogues:

Lurbinectedin (B608698) (Zepzelca®): This synthetic analogue of trabectedin (B1682994) has demonstrated significant efficacy, particularly in small cell lung cancer (SCLC). patsnap.com Lurbinectedin also binds to the minor groove of DNA, inhibiting RNA polymerase II and interfering with DNA repair pathways. patsnap.comzepzelcapro.com It is a selective inhibitor of oncogenic transcription and can induce apoptosis in tumor-associated macrophages. zepzelcapro.com A key structural difference is the replacement of a tetrahydroisoquinoline in trabectedin with a tetrahydro-β-carboline in lurbinectedin, which is thought to contribute to its increased antitumor activity. drugbank.commdpi.com

Zalypsis® (PM00104): This synthetic tetrahydroisoquinoline alkaloid is structurally similar to this compound. nih.govresearchgate.net It covalently binds to guanine residues in the DNA minor groove, leading to DNA adducts that inhibit transcription and cause double-stranded DNA breaks. nih.govmedchemexpress.com This ultimately results in S-phase arrest and apoptosis. nih.gov Preclinical studies have shown its activity against a variety of human tumors. nih.gov

Refined Understanding of DNA Repair Interplay

A paradoxical and fascinating aspect of this compound is its interaction with DNA repair pathways, particularly the Nucleotide Excision Repair (NER) system.

A Complex Relationship:

Dependence on Functional TC-NER: Unlike many DNA-damaging agents that are more effective in cells with deficient DNA repair, this compound shows reduced activity in cells lacking a functional TC-NER pathway. nih.govaacrjournals.orgunimi.it It is believed that the TC-NER machinery, when attempting to repair the this compound-DNA adducts, creates lethal single-strand and double-strand breaks. jnjmedicalconnect.comnih.gov The drug essentially "poisons" the repair process. researchgate.netnih.gov

Induction of Double-Strand Breaks (DSBs): The formation of DSBs is a critical step in the cytotoxic action of this compound. nih.gov These breaks are formed as a consequence of the cell's attempt to process the initial drug-induced DNA adducts. nih.gov

Homologous Recombination (HR) and Non-Homologous End-Joining (NHEJ): Cells deficient in homologous recombination repair are particularly sensitive to this compound due to the persistence of unrepaired DSBs. nih.gov In contrast, the loss of non-homologous end-joining has a more modest effect on sensitivity. nih.gov This suggests that the integrity of the HR pathway is a key determinant of cellular response.

Advanced Biosynthetic Engineering for Sustainable Production

The original isolation of this compound from the marine tunicate Ecteinascidia turbinata yielded very small quantities, making large-scale production a significant challenge. wikipedia.org This has driven research into more sustainable and efficient production methods.

From Sea to Lab:

Semi-synthesis: The current commercial supply relies on a semi-synthetic process starting from safracin B, an antibiotic produced by the bacterium Pseudomonas fluorescens. wikipedia.orgeuropabio.org This is followed by a multi-step chemical transformation to yield trabectedin. researchgate.net

Total Synthesis: The complex structure of this compound has been a formidable target for total synthesis. The first total synthesis was achieved by E.J. Corey's group. researchgate.netnewdrugapprovals.org More recently, researchers have developed more efficient synthetic routes, including a light-controlled C-H activation step to construct a key structural motif. wiley.com These advancements aim to make the complete laboratory synthesis a more viable option. chinesechemsoc.org

Heterologous Bio-production: The true producer of this compound is believed to be a bacterial endosymbiont of the tunicate, Candidatus Endoecteinascidia frumentensis. wikipedia.orgnih.govfrontiersin.org However, this bacterium cannot be cultured in the lab. nih.gov A promising future direction is the heterologous expression of the this compound biosynthetic gene cluster in a more manageable host organism, such as Streptomyces lavendulae. This approach, enabled by the sequencing of the endosymbiont's genome, could lead to a more sustainable and scalable bio-production system. nih.govmdpi.com

Exploration of this compound in New Preclinical Disease Models

While approved for soft tissue sarcoma and ovarian cancer, the unique mechanism of this compound suggests its potential utility in a broader range of malignancies. nih.govwikipedia.org Preclinical research is actively exploring its efficacy in new disease models.

Expanding the Therapeutic Horizon:

Pediatric Sarcomas: Preclinical studies in models of pediatric bone sarcomas, such as osteosarcoma and Ewing sarcoma, have shown that trabectedin can synergize with oncolytic viruses. nih.govbiorxiv.org It appears to enhance the direct killing of tumor cells by the virus and stimulate an anti-tumor immune response. nih.govbiorxiv.org Phase I and II clinical trials have also been conducted in pediatric patients with recurrent solid tumors and sarcomas. jnjmedicalconnect.comresearchgate.net

Ovarian Clear Cell Carcinoma (CCC): Preclinical studies have demonstrated that trabectedin has significant antitumor activity in ovarian clear cell carcinoma cell lines and in mouse models. researchgate.netaacrjournals.org

Leiomyosarcoma: Preclinical data have shown a synergistic effect when trabectedin is combined with doxorubicin (B1662922) in sarcoma cell lines. tandfonline.com

Other Cancers: In vitro studies have shown trabectedin's cytotoxicity against a variety of cancer cell lines, including melanoma, non-small cell lung cancer, breast, and renal cell carcinomas. nih.gov It has also shown activity in preclinical models of adrenocortical carcinoma. researchgate.net

Q & A

Q. What is the molecular mechanism by which Ecteinascidin 743 selectively alkylates DNA, and how does this differ from other DNA-targeting agents?

this compound binds to the DNA minor groove, alkylating guanine residues at the N2 position via a covalent interaction. This induces a structural bend in DNA toward the major groove, disrupting transcription-coupled nucleotide excision repair (TC-NER) and trapping transcription factors. Unlike platinum-based agents (e.g., cisplatin), which form intrastrand crosslinks, this compound’s selectivity arises from its preference for specific DNA sequences (e.g., CpG-rich regions) and its ability to inhibit RNA polymerase II progression .

Q. What synthetic methodologies are employed for producing this compound, and how do they address supply challenges?

this compound is semi-synthesized from Safracin B, a microbial fermentation product, via a 22-step process involving Pictet-Spengler cyclization and oxidative transformations. This approach circumvents the limited natural supply from its marine source, Ecteinascidia turbinata. Key synthetic milestones include Corey’s 1996 total synthesis and Menchaca’s 2003 optimization of stereochemical control during ring formation .

Q. How do in vitro models validate this compound’s antitumor activity, and what limitations exist in extrapolating these results to clinical settings?

In vitro studies use cell lines (e.g., sarcoma, ovarian cancer) to measure IC₅₀ values via MTT assays. However, discrepancies arise due to variable drug uptake kinetics and the lack of tumor microenvironment factors (e.g., hypoxia, stromal interactions). For instance, this compound shows potent activity in P-glycoprotein (MDR1)-overexpressing cells, but its clinical efficacy in multidrug-resistant tumors requires validation through pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Advanced Research Questions

Q. What experimental strategies are used to resolve contradictions in this compound’s reported molecular weight and structural characterization?

Early studies misattributed its molecular ion peak (m/z 743) due to dehydration artifacts. Modern high-resolution mass spectrometry (HRMS) and NMR-based adduct mapping confirm the true molecular weight (761.84 Da) and resolve structural ambiguities, such as the Schiff base formation at the C21 hydroxyl group .

Q. How does this compound overcome P-glycoprotein-mediated drug resistance, and what experimental evidence supports this mechanism?

Unlike anthracyclines, this compound is not a substrate for P-glycoprotein efflux pumps. In mdr1 knock-out mouse models, its accumulation in tumor cells remains unchanged, suggesting intrinsic resistance bypass. Transcriptomic analyses reveal that it downregulates MDR1 expression via interference with NF-κB signaling .

Q. What methodological approaches are employed to optimize this compound’s metabolic stability and reduce hepatotoxicity?

Cytochrome P450 (CYP3A4) metabolism studies identify reactive intermediates responsible for liver toxicity. Structure-activity relationship (SAR) modifications, such as replacing the C21 hydroxyl with a methyl group, reduce oxidative stress while maintaining potency. Pharmacokinetic simulations in human liver microsomes guide dose adjustments to mitigate gender-dependent toxicity .

Q. How do conflicting clinical trial outcomes inform the design of combination therapies involving this compound?

Phase II trials in soft-tissue sarcoma show a 12% objective response rate as monotherapy but a 58% disease control rate when combined with doxorubicin. Mechanistic studies attribute synergy to this compound’s suppression of tumor-associated macrophages (TAMs), which enhance doxorubicin penetration. Experimental designs now prioritize immune-modulatory endpoints (e.g., CD68+ macrophage density) alongside traditional RECIST criteria .

Data Analysis and Reproducibility

Q. What statistical methods are critical for analyzing this compound’s dose-response relationships in preclinical studies?

Nonlinear mixed-effects modeling (NONMEM) accounts for inter-individual variability in PK-PD datasets. For in vivo efficacy studies, Kaplan-Meier survival curves with log-rank tests compare treatment arms, while multivariate Cox regression identifies covariates (e.g., albumin levels) affecting toxicity .

Q. How can researchers validate this compound’s DNA adduct formation in heterogeneous tumor samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards quantifies adducts in biopsy specimens. Confocal microscopy using anti-adduct antibodies localizes drug-DNA interactions spatially, addressing tumor heterogeneity .